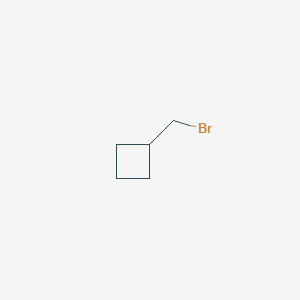
(ブロモメチル)シクロブタン
概要
説明
(Bromomethyl)cyclobutane, also known as cyclobutylmethyl bromide, is an organic compound with the molecular formula C5H9Br. It is a brominated derivative of cyclobutane, characterized by a bromomethyl group attached to the cyclobutane ring. This compound is used as a building block in organic synthesis due to its reactivity and structural properties .
科学的研究の応用
(Bromomethyl)cyclobutane is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
Target of Action
(Bromomethyl)cyclobutane is a chemical compound used as a building block in organic synthesis . The primary targets of this compound are organic molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The mode of action of (Bromomethyl)cyclobutane involves electrophilic addition and nucleophilic substitution reactions . In the presence of a nucleophile, such as an alkene, the bromine atom in the (Bromomethyl)cyclobutane molecule can be substituted, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
It is known that the compound can participate in various organic reactions, leading to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of (Bromomethyl)cyclobutane is the formation of new organic compounds. For example, it can be used in the synthesis of racemic 3-cyclobutylalanine and 17-(cyclobutylmethyl)morphinan-3-ol .
Action Environment
The action of (Bromomethyl)cyclobutane can be influenced by various environmental factors such as temperature, solvent, and the presence of other reagents. For instance, the reaction of (Bromomethyl)cyclobutane with various hydroxychromen-4-one derivatives requires anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .
準備方法
Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclobutane can be synthesized through the bromination of cyclobutylmethanol. The process involves the reaction of cyclobutylmethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, (Bromomethyl)cyclobutane is produced using high-purity cyclobutylmethanol as the starting material. The bromination is carried out in a highly controlled environment to achieve high yield and purity. The use of triarylphosphites in the presence of bromine in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a common method to ensure high productivity and purity .
化学反応の分析
Types of Reactions: (Bromomethyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, (Bromomethyl)cyclobutane can undergo elimination to form cyclobutene.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Cyclobutyl alcohol, cyclobutyl cyanide, cyclobutylamine.
Elimination: Cyclobutene.
Oxidation: Cyclobutanone.
Reduction: Cyclobutylmethane.
類似化合物との比較
Cyclobutyl bromide (C4H7Br): Similar structure but lacks the methyl group.
(Bromomethyl)cyclopropane (C4H7Br): Contains a three-membered ring instead of a four-membered ring.
Cyclobutylmethyl chloride (C5H9Cl): Chlorine atom instead of bromine.
Uniqueness: (Bromomethyl)cyclobutane is unique due to its combination of a strained four-membered ring and a reactive bromomethyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
bromomethylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-4-5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHFTXCMKFVKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370428 | |
| Record name | (Bromomethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17247-58-4 | |
| Record name | (Bromomethyl)cyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17247-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Bromomethyl)cyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017247584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Bromomethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Bromomethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


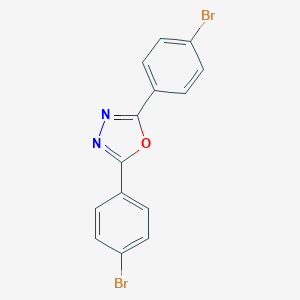
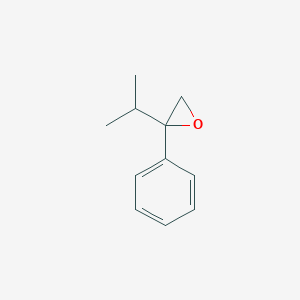
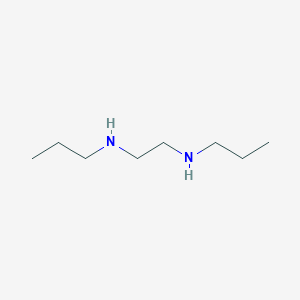
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)

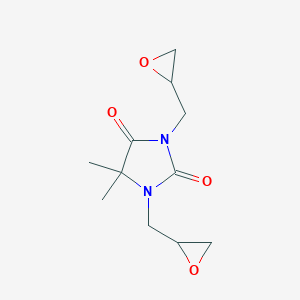
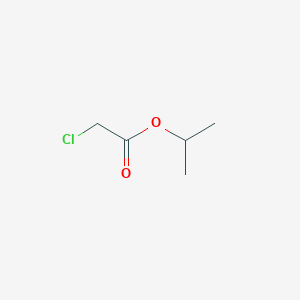
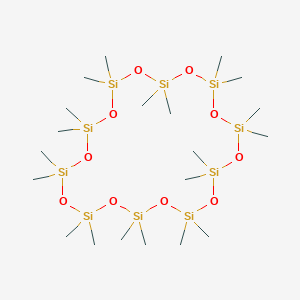


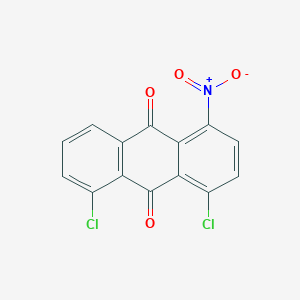
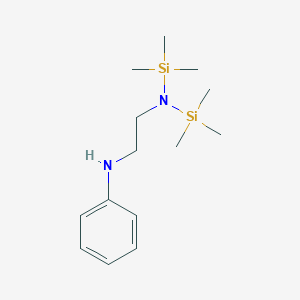
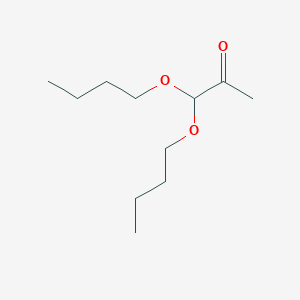
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
